3-Methylidene-1,5-oxathiocan-2-one
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
876011-55-1 |
|---|---|
Molecular Formula |
C7H10O2S |
Molecular Weight |
158.22 g/mol |
IUPAC Name |
3-methylidene-1,5-oxathiocan-2-one |
InChI |
InChI=1S/C7H10O2S/c1-6-5-10-4-2-3-9-7(6)8/h1-5H2 |
InChI Key |
MBIMHJZLRUZVPB-UHFFFAOYSA-N |
Canonical SMILES |
C=C1CSCCCOC1=O |
Origin of Product |
United States |
Synthetic Strategies for 3 Methylidene 1,5 Oxathiocan 2 One and Analogous Structures
General Methodologies for Eight-Membered Oxathia Heterocycles
The creation of eight-membered rings containing both oxygen and sulfur heteroatoms relies on established principles of medium-ring synthesis. Key strategies include intramolecular cyclization and ring expansion, which are designed to overcome the inherent difficulties of forming these structures. mdpi.commdpi.com
Intramolecular cyclization is a direct approach for forming cyclic molecules from a linear precursor. However, for medium-sized rings (8-11 atoms), this method is challenging due to the high degree of ring strain and unfavorable entropic factors. mdpi.comnih.gov Despite these difficulties, it remains an attractive strategy. mdpi.com Transition-metal-catalyzed reactions have emerged as a powerful tool to facilitate these difficult cyclizations, enabling the formation of carbon-carbon and carbon-heteroatom bonds. mdpi.com For instance, palladium-catalyzed reactions have been successfully used to create various medium-sized heterocycles. mdpi.com Another approach involves leveraging vinyl carbocation intermediates, which can be generated catalytically and undergo intramolecular Friedel–Crafts reactions to form 8- and 9-membered rings. acs.orgnih.gov
Table 1: Overview of Intramolecular Cyclization Strategies for Medium-Sized Rings
| Strategy | Description | Key Advantages | Challenges | Citations |
|---|---|---|---|---|
| Transition-Metal Catalysis | Utilizes metals like Palladium, Copper, or Gold to catalyze C-C or C-Heteroatom bond formation in a linear precursor. | Can proceed under mild conditions; often provides high selectivity and functional group tolerance. | Catalyst cost and sensitivity; potential for competing side reactions. | mdpi.com |
| Macrolactonization | The intramolecular esterification of a long-chain hydroxy acid to form a macrocyclic lactone. | A fundamental and widely used method for synthesizing large lactone rings. | Requires high-dilution conditions to favor intramolecular over intermolecular reactions. | nih.gov |
| Ring-Closing Metathesis (RCM) | Employs catalysts (e.g., Grubbs catalyst) to form a cyclic olefin from a diene precursor. | Highly efficient for a wide range of ring sizes, including medium and large rings. acs.org | Catalyst stability and tolerance to certain functional groups can be a concern. | acs.org |
| Vinyl Carbocation Cyclization | Generates a reactive vinyl carbocation from a vinyl tosylate, which then undergoes intramolecular attack by a nucleophile. | Provides access to underexplored chemical space and can form rings that are difficult to access via other methods. acs.orgnih.gov | Requires specific precursors and careful control of reaction conditions to manage the reactive intermediate. | acs.orgnih.gov |
Ring expansion offers an alternative and often more efficient route to medium-sized rings by transforming smaller, more easily accessible cyclic precursors. mdpi.comnih.gov These methods can circumvent the challenges associated with direct cyclization. mdpi.com Strategies often involve the cleavage of a bond within a bicyclic system or the insertion of atoms into a pre-existing ring. mdpi.comwikipedia.org
Several named reactions are employed for ring expansion, including the Beckmann rearrangement (inserting a nitrogen atom) and the Baeyer-Villiger oxidation (inserting an oxygen atom). wikipedia.org For sulfur-containing heterocycles, ring enlargement provides a convenient method for synthesizing medium-sized rings that are otherwise difficult to obtain. nih.gov A recently developed cascade reaction involves the activation of a linear carboxylic acid, which cyclizes to form a reactive intermediate that then undergoes in-situ ring expansion to yield 8- or 9-membered lactones in high yields. acs.org
Specific Synthesis of 3-Methylidene-1,5-oxathiocan-2-one
As of this writing, a specific, documented synthesis for this compound is not available in the literature. However, a plausible synthetic route can be designed by combining established methodologies for precursor synthesis, lactone formation, and olefination.
The synthesis would logically begin with the construction of a linear precursor containing the necessary functionalities for cyclization into the 1,5-oxathiocan-2-one core. This precursor would need a terminal thiol group, a hydroxyl group, and a carboxylic acid (or ester) moiety, arranged with appropriate spacing. A potential strategy would involve the coupling of two key fragments, followed by functional group manipulation to prepare for the ring-closing step. The final cyclization to form the eight-membered lactone would likely be achieved through macrolactonization, a standard method for forming large-ring esters. nih.gov
The introduction of the exocyclic methylidene (=CH₂) group at the C3 position, adjacent to the lactone carbonyl, is a critical step. The Horner-Wadsworth-Emmons (HWE) reaction is an ideal candidate for this transformation. thieme-connect.comthieme-connect.com The HWE reaction involves the reaction of a phosphonate (B1237965) carbanion with an aldehyde or ketone to form an olefin, and it is known for its high efficiency and selectivity. thieme-connect.comtcichemicals.com
In a proposed synthesis, the 1,5-oxathiocan-2-one ring would first be oxidized at the C3 position to create a ketone. This ketone would then undergo an HWE reaction with a methylidene-phosphonate reagent to install the desired double bond. A similar strategy has been successfully used to synthesize 3-methylidene-1-sulfonyl-2,3-dihydroquinolin-4(1H)-ones, where a ketone precursor was reacted with a formaldehyde (B43269) solution in the presence of a base to generate the methylidene group. nih.gov
Alternatively, an intramolecular HWE reaction could be employed as the ring-forming step itself. nih.gov This would involve a precursor containing both the aldehyde and the phosphonate ester functionalities, which upon reaction would simultaneously form the eight-membered ring and the α,β-unsaturated lactone. nih.gov
Table 2: Proposed Synthetic Approach for this compound
| Step | Reaction Type | Description | Key Reagents/Conditions | Citations |
|---|---|---|---|---|
| 1 | Precursor Assembly | Coupling of appropriate building blocks to form a linear hydroxy-thio-acid ester. | Standard esterification and coupling reactions. | N/A |
| 2 | Macrolactonization | Intramolecular cyclization of the linear precursor to form the 8-membered 1,5-oxathiocan-2-one ring. | High dilution, esterification catalysts (e.g., Yamaguchi esterification). | nih.gov |
| 3 | α-Ketone Formation | Oxidation of the C3 position adjacent to the carbonyl to form 1,5-oxathiocan-2,3-dione. | α-oxidation reagents. | N/A |
| 4 | Olefination | Horner-Wadsworth-Emmons reaction to introduce the exocyclic double bond. | Methylidene-phosphonate reagent, base (e.g., K₂CO₃), formaldehyde. | thieme-connect.comnih.gov |
Synthesis of Structurally Related Cyclic Allylic Sulfides and Lactones for Comparative Studies
The synthesis of related structures provides valuable context and alternative strategies that could be adapted for the target molecule.
Macrocyclic lactones are important compounds, and their synthesis has been extensively studied. nih.govacs.org Ring-closing metathesis (RCM) using Grubbs catalysts is a powerful method for cyclizing olefinic esters into lactones of various sizes, including 12- to 29-membered rings. acs.org Lipase-catalyzed esterification has also been investigated for the formation of macrocyclic lactones like hexadecanolide, though it often results in a mixture of cyclic and non-cyclic products. tandfonline.comtandfonline.com
The synthesis of allylic sulfides can be achieved through several methods. A common approach is the metal-catalyzed allylic substitution of allylic alcohols or acetates with thiols. organic-chemistry.orgthieme-connect.comthieme-connect.com For example, Sn(OTf)₂ has been shown to be an effective catalyst for the reaction between allyl alcohols and thiols to produce a diverse range of allyl sulfides in good yields. thieme-connect.comthieme-connect.com Nickel organic-chemistry.org and rhodium organic-chemistry.org catalysts have also been employed for similar transformations. Additionally, the ring-opening polymerization of cyclic allylic sulfides demonstrates another facet of their chemistry and implies synthetic routes to the monomeric rings. acs.org
Synthesis of 6-Methylene-1,4-oxathiepan-7-one and Derivatives
The synthesis of seven-membered lactones and their thio-analogues can be approached through various cyclization strategies. While a specific documented synthesis for 6-methylene-1,4-oxathiepan-7-one is not readily found in the reviewed literature, the synthesis of its dithio-analogue, 6-methylene-1,4-dithiepane, has been reported and offers valuable insight into potential synthetic routes.
A reported synthesis of 6-methylene-1,4-dithiepane provides a template for accessing similar seven-membered rings. acs.org These cyclic allylic sulfides are noted for their ability to undergo facile and efficient free-radical ring-opening polymerization. acs.org The synthesis of such monomers is a critical first step in producing polymers with unique properties.
General strategies for the formation of seven-membered rings often involve ring-closing metathesis, cycloadditions, or ring expansion reactions. nih.gov For heteroatom-containing rings, methods like iodolactonization of electron-deficient olefinic acids have been shown to be effective for producing multi-functionalized seven-membered lactones. rsc.org Additionally, metal-free rearrangements mediated by hypervalent iodine reagents have been employed for the synthesis of seven- and eight-membered carbocycles and heterocycles. nih.gov
A plausible synthetic approach for 6-methylene-1,4-oxathiepan-7-one could involve the cyclization of a linear precursor containing the necessary oxygen, sulfur, and carbonyl functionalities. The introduction of the exocyclic methylene (B1212753) group is often achieved in a separate step, for instance, through a Mannich-type reaction on the corresponding lactone followed by elimination, or via Horner-Wadsworth-Emmons olefination.
Synthesis of Cyclic Allylic Disulfide Monomers
Cyclic allylic disulfide monomers are of significant interest due to their ability to undergo ring-opening polymerization to form degradable polymers. digitellinc.com The disulfide bond provides a cleavable linkage, imparting desirable properties for applications in areas like drug delivery and self-healing materials.
A key example is the synthesis of 3-methylene-1,5-dithiacyclooctane, an eight-membered cyclic allylic disulfide. acs.orgresearchgate.net These monomers have been synthesized and subsequently polymerized via free-radical ring-opening polymerization. acs.org The polymerization of these monomers can be initiated thermally or photochemically and can be influenced by substituents on the ring. researchgate.net For instance, remote methyl substituents on an eight-membered cyclic allylic disulfide monomer were found to significantly affect the polymerization kinetics. researchgate.net
The general synthesis of cyclic disulfides can be achieved through the oxidation of corresponding dithiols. For allylic disulfide monomers, the synthetic challenge lies in the construction of the medium-sized ring containing both the disulfide linkage and the allylic functionality.
The polymerization of these monomers leads to polymers with disulfide linkages in the backbone, which can be cleaved under reducing conditions. digitellinc.com This characteristic is highly sought after for creating materials that can be degraded on demand.
Table 1: Examples of Synthesized Cyclic Monomers and their Characteristics
| Compound Name | Structure | Ring Size | Key Features | Reference |
| 6-Methylene-1,4-dithiepane | 7 | Dithio-analogue of the target compound; undergoes free-radical ring-opening polymerization. | acs.org | |
| 3-Methylene-1,5-dithiacyclooctane | 8 | Eight-membered cyclic allylic disulfide; polymerizable monomer. | acs.orgresearchgate.net |
Chemical Reactivity and Mechanistic Investigations of 3 Methylidene 1,5 Oxathiocan 2 One
Ring-Opening Reactions of 3-Methylidene-1,5-oxathiocan-2-one
Ring-opening reactions of cyclic esters and thioesters can be initiated by various means, including radical and nucleophilic pathways. The presence of both a thioester and a sulfur heteroatom in the 1,5-oxathiocan-2-one ring suggests that both types of ring-opening could be plausible under specific conditions.
Thiyl Radical-Mediated Ring Scission Processes
The generation of a thiyl radical is a common process in organic chemistry, often initiated by light or a radical initiator like azobisisobutyronitrile (AIBN). mdpi.comwikipedia.org In the context of this compound, a thiyl radical could theoretically be generated at the sulfur atom within the ring, leading to subsequent ring scission. Thiyl radicals are known to be highly versatile reactive intermediates. mdpi.com The process would likely involve the homolytic cleavage of a bond to the sulfur atom.
While direct studies are absent, research on other sulfur-containing compounds shows that thiyl radicals can participate in various transformations, including addition to unsaturated systems and cyclization reactions. mdpi.commdpi.com For the 1,5-oxathiocan-2-one ring system, a thiyl radical intermediate could potentially lead to fragmentation, producing linear sulfur-containing compounds. The stability of the resulting carbon-centered radical would be a key factor in determining the favorability of such a process.
Nucleophilic Ring-Opening Pathways
Nucleophilic attack is a fundamental reaction of esters and thioesters. youtube.com Thioesters are generally more reactive towards nucleophiles than their oxygen-ester counterparts due to the better leaving group ability of the thiolate anion and the reduced resonance stabilization of the thioester bond. nih.gov
For this compound, a nucleophile could attack the electrophilic carbonyl carbon of the thioester. This would lead to a tetrahedral intermediate, which could then collapse, cleaving the C-S bond and opening the eight-membered ring. youtube.comyoutube.com The product would be a linear molecule containing both a thiol and a carboxylic acid derivative.
Common nucleophiles that could effect this transformation include hydroxides, alkoxides, amines, and thiolates. nih.govraineslab.com The reaction is often catalyzed by acid or base. youtube.com Studies on cyclic ketene-N,O-acetals have shown that ring-opening occurs with various nucleophiles like carboxylic acids and arylthiols via an acid-catalyzed SN2 mechanism, which could be an analogous pathway. nih.gov
Reactivity at the Exocyclic Methylidene Group
The exocyclic double bond in this compound is an α,β-unsaturated system, making it susceptible to both electrophilic and radical additions.
Electrophilic Additions to the Double Bond
Electrophiles can add to the carbon-carbon double bond. In this α,β-unsaturated system, the reaction could proceed via a standard electrophilic addition mechanism. The regioselectivity of the addition would be influenced by the electronic effects of the adjacent thioester group.
Radical Additions to the Exocyclic Alkene
The exocyclic alkene is a prime candidate for radical addition reactions, particularly in the context of thiol-ene reactions. wikipedia.orgmdpi.com A radical species, such as a thiyl radical, could add to the double bond, generating a new carbon-centered radical. mdpi.com This new radical could then propagate a chain reaction or be quenched. The thiol-ene reaction is known for its efficiency and is often used in polymerization and bioconjugation. mdpi.com Research on the radical-mediated addition of thioacids to alkenes has demonstrated the formation of thioesters, highlighting the general applicability of this reaction type. researchgate.net
Thioester Reactivity within the Eight-Membered Ring System
The thioester functional group is a key reactive center in the molecule. nih.gov Thioesters are considered "energy-rich" compounds and are susceptible to nucleophilic acyl substitution. nih.govchemrxiv.org They are more reactive than esters but generally stable towards hydrolysis at neutral pH. nih.gov
The reactivity of the thioester in this compound would be influenced by the strain of the eight-membered ring. Nucleophilic attack at the carbonyl carbon is a probable reaction pathway. youtube.comlibretexts.org This could lead to acyl transfer reactions, where the acyl group is transferred to a nucleophile, resulting in the ring-opened product as discussed in section 3.1.2. The inherent reactivity of thioesters is fundamental to processes like native chemical ligation in protein synthesis, where they react with N-terminal cysteine residues. raineslab.com
The table below summarizes the potential reactivity of the functional groups based on analogous systems.
| Functional Group | Potential Reaction Type | Reagents/Conditions | Expected Outcome |
| Ring System | Thiyl Radical-Mediated Ring Scission | Radical Initiator (e.g., AIBN), Heat/Light | Ring-opened radical species |
| Nucleophilic Ring-Opening | Nucleophiles (e.g., OH⁻, RO⁻, RNH₂), Acid/Base Catalyst | Linearized hydroxy- or amino-functionalized thioacid/thiol | |
| Exocyclic Alkene | Electrophilic Addition | Electrophiles (e.g., HBr, Br₂) | Saturated ring with addition product |
| Radical Addition (Thiol-ene) | Thiols, Radical Initiator | Thioether adduct at the methyl group | |
| Thioester | Nucleophilic Acyl Substitution | Nucleophiles (e.g., amines, alcohols) | Acyl transfer, leading to ring-opening |
Formation of Acyl-Metal Species under Catalytic Conditions
The thioester linkage within this compound is a key site for catalytic activation, particularly through the formation of acyl-metal intermediates. This transformation is often a critical step in various cross-coupling and carbonylation reactions. While specific studies on this compound are not extensively documented in publicly available research, the general principles of thioester activation by transition metals, such as palladium, can be applied to understand its potential reactivity.
The process typically initiates with the oxidative addition of a low-valent transition metal catalyst, like Pd(0), into the carbon-sulfur bond of the thioester. This step results in the formation of an acyl-metal(II) species. The stability and subsequent reactivity of this intermediate are influenced by several factors, including the nature of the ligands on the metal center, the solvent, and the reaction temperature. For instance, in the presence of suitable coupling partners, this acyl-metal complex can undergo further reactions to form new carbon-carbon or carbon-heteroatom bonds.
The formation of an acyl-palladium intermediate from a thioester can be a pivotal step in catalytic cycles. Once formed, this intermediate can participate in various transformations, such as reacting with olefins to yield keto-functionalized products or undergoing alcoholysis to produce esters. The specific pathway taken depends on the reaction conditions and the other substrates present.
Thiol-Thioester Exchange Reactions
The thiol-thioester exchange is a dynamic covalent reaction that involves the interchange of a thiol group with the thiol component of a thioester. This equilibrium-driven process is fundamental in various chemical and biological systems. The reactivity of the thioester in this compound in such exchanges is governed by the stability of the tetrahedral intermediate formed during the reaction and the pKa of the participating thiols.
The mechanism of the base-catalyzed thiol-thioester exchange proceeds through the nucleophilic attack of a thiolate anion on the electrophilic carbonyl carbon of the thioester. This attack forms a transient tetrahedral intermediate, which then collapses to release the original thiol as a thiolate, resulting in a new thioester. The position of the equilibrium is generally dictated by the relative acidities of the exchanging thiols, with the acyl group preferentially residing on the less acidic thiol.
Several factors are known to influence the rate and equilibrium of thiol-thioester exchange reactions:
Catalyst: The reaction is typically catalyzed by bases, which generate the nucleophilic thiolate species. The strength and concentration of the base can significantly affect the reaction kinetics.
Solvent: Polar solvents are generally favored as they can stabilize the charged intermediates involved in the reaction mechanism.
Steric Hindrance: Steric bulk around the carbonyl group of the thioester can hinder the approach of the nucleophilic thiol, thereby slowing down the rate of exchange.
Thiol-Ene Reactions of the Methylidene Moiety
The exocyclic double bond (methylidene moiety) in this compound is susceptible to addition reactions, most notably the thiol-ene reaction. This reaction, which involves the addition of a thiol across the double bond, can be initiated either by radicals or by nucleophiles (Michael addition), leading to the formation of a thioether.
Radical Thiol-Ene Reaction: The radical-mediated thiol-ene reaction is a highly efficient "click" reaction that proceeds via a chain mechanism. It is typically initiated by light, heat, or a radical initiator. The process involves the following key steps:
Initiation: A thiyl radical (RS•) is generated from the thiol.
Propagation: The thiyl radical adds to the alkene (the methylidene group) in an anti-Markovnikov fashion to form a carbon-centered radical. This radical then abstracts a hydrogen atom from another thiol molecule, regenerating the thiyl radical and propagating the chain.
The reactivity of the alkene in a radical thiol-ene reaction is influenced by its electronic properties. Electron-rich alkenes tend to be more reactive towards the electrophilic thiyl radical.
Nucleophilic Thiol-Ene (Michael Addition): In the presence of a base, a thiol can be deprotonated to form a thiolate, which can then act as a nucleophile in a Michael addition to an electron-deficient alkene. For the methylidene group in this compound to be susceptible to this type of reaction, the double bond would need to be activated by an adjacent electron-withdrawing group. The carbonyl group of the thioester, being part of the ring structure, may provide some electronic activation to the exocyclic double bond, potentially enabling this reaction pathway.
The regioselectivity of the thiol addition is a key aspect of this reaction. In the radical mechanism, the addition is typically anti-Markovnikov, while in the nucleophilic mechanism, the addition follows the Michael-type regioselectivity.
Polymerization Behavior of 3 Methylidene 1,5 Oxathiocan 2 One
Free Radical Ring-Opening Polymerization (RROP) of 3-Methylidene-1,5-oxathiocan-2-one
The free radical polymerization of this compound is characterized by a ring-opening mechanism that incorporates both ester and thioether functionalities into the polymer backbone. Studies have shown that when polymerized in benzene at temperatures ranging from 40 to 70°C, the monomer undergoes complete ring-opening. However, this process is often marked by the formation of an insoluble polymer at approximately 25% conversion, suggesting crosslinking or other side reactions may occur as the polymerization progresses.
Mechanistic Pathways and Kinetic Analysis of RROP
The radical-induced polymerization of this compound proceeds via a chain reaction involving initiation, propagation, and termination steps. The propagation phase is particularly notable for its ring-opening pathway, which is a key feature of this class of monomers.
Chain Propagation and Termination Rate Coefficients
Depropagation Phenomena and Determination of Ceiling Temperature
The concept of a ceiling temperature (T_c) is critical in polymerization thermodynamics, representing the temperature at which the rates of propagation and depropagation are equal. Above the T_c, polymerization is thermodynamically unfavorable. There is no specific information available in the reviewed literature regarding depropagation phenomena or the determined ceiling temperature for the polymerization of this compound.
Role of the Allylic Sulfide Functionality in RROP
The RROP mechanism of methylene (B1212753) cyclic (thio)esters, including this compound, is critically influenced by the allylic sulfide group within its eight-membered ring. The process involves a sequence of radical reactions:
Addition: An initiating radical adds to the exocyclic methylene double bond, forming a carbon-centered radical.
Ring-Opening: This is followed by the crucial ring-opening step, where the radical transfers to the sulfur atom. This step is facilitated by the relative weakness of the carbon-sulfur bond and the formation of a more stable thiyl radical.
Reinitiation: The resulting thiyl radical then adds to the double bond of another monomer molecule, thereby propagating the chain.
This pathway ensures the incorporation of the ring structure into the linear polymer backbone, creating a polymer with both ester and thioether links.
Copolymerization Studies of this compound
The copolymerization of this compound offers a pathway to introduce degradable linkages into conventional polymer chains through radical ring-opening polymerization. researchgate.net This approach is crucial for developing more sustainable polymeric materials.
Copolymerization with Conventional Vinyl Monomers (e.g., Methyl Methacrylate, Styrene)
While direct studies on the copolymerization of this compound with monomers like methyl methacrylate (MMA) and styrene are not extensively documented, research on analogous cyclic ketene acetals, such as 2-methylene-1,3-dioxepane (MDO), provides significant insights. The copolymerization of these cyclic monomers with conventional vinyl monomers can be challenging due to the low reactivity of the cyclic ketene acetals. researchgate.net For instance, there have been contradictory reports regarding the copolymerization of MDO with styrene using free-radical initiators. researchgate.net Some studies indicated a complete absence of copolymerization, while others reported specific reactivity ratios. researchgate.net
In the case of 5,6-benzo-2-methylene-1,3-dioxepane (BMDO), another analogue, its copolymerization behavior with styrene has been studied, demonstrating the feasibility of incorporating such units. researchgate.net Similarly, radical ring-opening copolymerization of MDO with vinyl acetate has been successfully carried out, leading to the introduction of degradable ester units into the backbone of polyvinyl acetate. researchgate.net These examples suggest that this compound could potentially be copolymerized with vinyl monomers like MMA and styrene, though the efficiency and resulting copolymer structure would be highly dependent on the reaction conditions and the relative reactivities of the comonomers.
The copolymerization of a saccharin-based methacrylamide with styrene has been shown to proceed in an alternating fashion, which can then be converted to a methyl methacrylate/styrene alternating copolymer. nih.gov This highlights the diverse range of copolymer structures achievable with monomers exhibiting specific reactivity patterns.
Determination of Apparent Reactivity Ratios and Monomer Sequence Distribution
The monomer reactivity ratios (r1 and r2) are critical parameters that describe the relative reactivity of a propagating radical towards its own monomer versus the comonomer. researchgate.net These ratios determine the composition and sequence distribution of the resulting copolymer. For related cyclic ketene acetals, reactivity ratios have been determined, which can serve as a predictive tool for the behavior of this compound.
For the copolymerization of 5,6-benzo-2-methylene-1,3-dioxepane (BMDO) with styrene, the reactivity ratios were found to be rBMDO = 1.08 and rSt = 8.53. In another study involving a fluorinated styrene derivative, the ratios were rBMDO = 0.35 and rPFS = 9.9. researchgate.net For the copolymerization of 2-methylene-1,3-dioxepane (MDO) with vinyl acetate, the reactivity ratios were determined as rVAc = 1.53 and rMDO = 0.47. researchgate.net These values, all indicating a non-ideal copolymerization, lead to a statistical incorporation of the ester linkages into the polymer backbone. researchgate.net
The sequence distribution in copolymers can be characterized using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy. researchgate.net Analysis of the microstructure provides information on how the monomer units are arranged along the polymer chain, which in turn influences the material's properties. researchgate.net
Table 1: Illustrative Reactivity Ratios for Analogous Cyclic Monomers
| Monomer 1 (M1) | Monomer 2 (M2) | r1 (M1) | r2 (M2) | Resulting Copolymer Structure |
| 5,6-benzo-2-methylene-1,3-dioxepane (BMDO) | Styrene (St) | 1.08 | 8.53 | Statistical |
| 5,6-benzo-2-methylene-1,3-dioxepane (BMDO) | Pentafluorostyrene (PFS) | 0.35 | 9.9 | Statistical |
| 2-methylene-1,3-dioxepane (MDO) | Vinyl Acetate (VAc) | 0.47 | 1.53 | Statistical |
| 2-methylene-1,3-dioxepane (MDO) | Styrene (St) | 0.021 | 22.6 | Statistical |
This table presents data from studies on compounds analogous to this compound to illustrate potential copolymerization behavior.
Strategies for Incorporating this compound Units into Polymer Backbones
The primary strategy for incorporating units of this compound into polymer backbones is through radical ring-opening polymerization (rROP). uliege.be This process allows for the introduction of heteroatoms and functional groups, such as esters and thioethers, directly into the main chain of the polymer, imparting properties like degradability. uliege.be
Advanced polymerization techniques can also be employed to control the polymer architecture. Coordinative Chain Transfer Polymerization (CCTP) is a powerful method that allows for the growth of multiple polymer chains per catalyst molecule by facilitating rapid and reversible chain transfer between the active catalyst and a chain transfer agent, typically a main group metal alkyl. sci-hub.st This technique provides excellent control over molecular weight and can be used to create well-defined block copolymers and other complex structures. researchgate.netdntb.gov.ua Enantioselective living CCTP has also been developed to produce optically active end-group-functionalized polymers. researchgate.net
Chain Transfer Processes in the Polymerization of this compound
Chain transfer is a crucial process in polymerization that affects the molecular weight of the resulting polymer. In the context of this compound, the presence of sulfur atoms makes chain transfer to sulfur-containing compounds particularly relevant.
Chain Transfer to Thiols and Disulfides: Kinetic and Mechanistic Aspects
Thiols are highly effective chain transfer agents due to the weakness of the S-H bond and the high reactivity of the resulting thiyl radicals. researchgate.net The addition of even small amounts of thiophenols to a polymerization system can significantly reduce the molecular weight of the polymer, often without a substantial change in the polymerization rate. researchgate.net The reactivity of thiols in chain transfer can be influenced by factors such as steric hindrance and hydrogen bonding. researchgate.net
Disulfides can also participate in chain transfer processes, although their reactivity may differ from that of thiols. The mechanism involves the cleavage of the disulfide bond by a propagating radical. The kinetic aspects of these reactions are essential for controlling the molecular weight and structure of the final polymer.
Investigation of Intramolecular and Intermolecular Chain Transfer Mechanisms
Chain transfer reactions can occur via intramolecular or intermolecular pathways. Intramolecular chain transfer, often referred to as "backbiting," involves the abstraction of an atom from its own polymer chain by the propagating radical center. This can lead to the formation of short-chain branches. Intermolecular chain transfer occurs when a radical abstracts an atom from a separate polymer chain, a monomer, a solvent molecule, or a dedicated chain transfer agent. This process is a primary determinant of the polymer's molecular weight.
While specific studies on the intramolecular and intermolecular chain transfer mechanisms for this compound are not available, the presence of the thioether linkage in the ring-opened polymer suggests that chain transfer to the polymer backbone could be a significant process, potentially influencing the final polymer architecture and molecular weight distribution.
Relevance of Addition-Fragmentation Chain Transfer (RAFT) Principles
The polymerization of this compound can be effectively controlled using Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization, a type of reversible-deactivation radical polymerization (RDRP). wikipedia.org This technique allows for the synthesis of polymers with predetermined molecular weights and narrow molecular weight distributions (low dispersity). wikipedia.orgresearchgate.net The control in RAFT polymerization is achieved through the use of a thiocarbonylthio compound, which acts as a chain transfer agent (CTA). wikipedia.org
The fundamental principle of RAFT polymerization lies in a degenerative chain transfer process where a dynamic equilibrium is established between active (propagating radicals) and dormant polymer chains. researchgate.net The process involves a sequence of addition and fragmentation steps. A propagating polymer radical adds to the C=S bond of the RAFT agent, forming an intermediate radical. This intermediate can then fragment, either reforming the initial reactants or yielding a new dormant polymer chain and a new radical that can initiate further polymerization. wikipedia.org
The key to a successful RAFT polymerization is the rapid equilibrium between the active and dormant species, which ensures that all polymer chains have an equal opportunity to grow. This leads to a linear increase in molecular weight with monomer conversion and a low polydispersity index (PDI). The general mechanism of RAFT polymerization is outlined in the following steps:
Initiation: A standard radical initiator generates free radicals.
Propagation: The radical propagates by adding to monomer units.
Chain Transfer (RAFT Pre-equilibrium): The propagating radical reacts with the RAFT agent.
Re-initiation: The expelled radical from the RAFT agent initiates a new polymer chain.
Main RAFT Equilibrium: A rapid equilibrium is established between the dormant and active polymer chains.
The choice of the RAFT agent is crucial and depends on the specific monomer being polymerized. researchgate.net For a monomer like this compound, a dithiobenzoate or a trithiocarbonate could potentially be a suitable RAFT agent to control the polymerization. researchgate.net
The following table illustrates the typical components involved in a RAFT polymerization system for a generic monomer.
| Component | Function | Example |
| Monomer | Building block of the polymer | This compound |
| Radical Initiator | Source of initial radicals | Azobisisobutyronitrile (AIBN) |
| RAFT Agent (CTA) | Controls the polymerization | Dithiobenzoate, Trithiocarbonate |
| Solvent | Dissolves reactants | Toluene, Dioxane |
Mechanisms of Crosslinked Polymer Formation
Polymers synthesized from this compound contain a reactive exocyclic double bond on each repeating unit. These pendant double bonds are susceptible to further reaction, leading to the formation of a crosslinked polymer network. The formation of this network structure transforms the soluble, linear polymer into an insoluble, infusible thermoset material.
The crosslinking process is typically a radical-mediated reaction. The propagating radical can add to the pendant double bond of another polymer chain instead of a monomer molecule. This intermolecular reaction creates a covalent bond between two polymer chains, which is the fundamental step in network formation. As this process continues, a three-dimensional network is built up.
The efficiency of crosslinking is dependent on several factors, including the concentration of the polymer, the reactivity of the pendant double bond, and the reaction conditions such as temperature and initiator concentration.
Elucidation of Polymer Double Bond Loss and Network Formation
The formation of a crosslinked network is directly correlated with the consumption of the pendant double bonds in the polymer chains. The elucidation of this process involves monitoring the disappearance of these double bonds over the course of the polymerization or during a post-polymerization curing step.
Spectroscopic techniques are invaluable for tracking the loss of these double bonds. For instance, Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy can be used to follow the disappearance of the signals corresponding to the vinyl protons of the methylidene group. Similarly, Fourier Transform Infrared (FTIR) spectroscopy can monitor the decrease in the intensity of the absorption band associated with the C=C stretching vibration.
The data below represents a hypothetical study of the crosslinking process, showing the decrease in the percentage of remaining double bonds as a function of reaction time, leading to an increase in the gel fraction (the insoluble, crosslinked portion of the polymer).
| Reaction Time (hours) | Remaining Double Bonds (%) | Gel Fraction (%) |
| 0 | 100 | 0 |
| 1 | 85 | 10 |
| 2 | 65 | 40 |
| 4 | 30 | 85 |
| 6 | 15 | 95 |
| 8 | <5 | >98 |
As the percentage of remaining double bonds decreases, the gel fraction increases, indicating the progression of network formation. This transformation from a collection of individual polymer chains to a single, crosslinked network results in significant changes in the material's properties, such as increased modulus, improved thermal stability, and solvent resistance.
Advanced Spectroscopic and Structural Characterization of 3 Methylidene 1,5 Oxathiocan 2 One and Its Polymeric Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Copolymer Analysis
NMR spectroscopy would be an indispensable tool for confirming the structure of the 3-Methylidene-1,5-oxathiocan-2-one monomer and for analyzing the microstructure of its polymers and copolymers.
Detailed NMR Analysis of Ring-Opening Polymerization and Copolymerization Products
In a hypothetical ring-opening polymerization of this compound, ¹H and ¹³C NMR would be used to monitor the reaction. The disappearance of signals corresponding to the exocyclic double bond (the methylidene group) and the opening of the lactone ring would indicate polymerization.
For a homopolymer, key spectral changes would be anticipated:
¹H NMR: The sharp singlets of the vinyl protons in the monomer would be replaced by broader signals corresponding to the newly formed polymer backbone.
¹³C NMR: The signal of the carbonyl carbon in the lactone ring would shift, and the sp² hybridized carbons of the methylidene group would be replaced by sp³ hybridized carbon signals in the polymer chain.
In a copolymerization scenario, for instance with a comonomer like ε-caprolactone, NMR would be crucial for determining the copolymer composition and sequence distribution. The relative integration of characteristic peaks from each monomer unit in the ¹H NMR spectrum would allow for the calculation of the molar ratio of the incorporated monomers.
Table 1: Hypothetical ¹H NMR Chemical Shifts for Poly(this compound)
| Protons | Expected Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| Methylene (B1212753) protons adjacent to sulfur | 2.8 - 3.2 | Multiplet |
| Methylene protons adjacent to oxygen | 3.8 - 4.2 | Multiplet |
Note: This table is predictive and not based on experimental data.
Mass Spectrometry (MS) for Molecular Weight Distribution and Polymer Composition Analysis
Mass spectrometry techniques, particularly Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS, would be employed to determine the molecular weight distribution of the resulting polymers. This technique provides information on the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI) of the polymer sample. For copolymers, MS could also provide insights into the distribution of the different monomer units within the polymer chains.
Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification
FTIR spectroscopy would be used for the identification of key functional groups in both the monomer and the resulting polymer.
Table 2: Expected FTIR Absorption Bands for this compound and its Polymer
| Functional Group | Monomer Wavenumber (cm⁻¹) | Polymer Wavenumber (cm⁻¹) | Change upon Polymerization |
|---|---|---|---|
| C=O (lactone) | ~1740 | ~1730 | Shift to lower wavenumber |
| C=C (exocyclic) | ~1650 | Absent | Disappearance |
| C-O-C (ether) | ~1150 | ~1150 | No significant change |
Note: This table is predictive and not based on experimental data.
The disappearance of the C=C stretching vibration would be a clear indicator of successful polymerization through the methylidene group. A shift in the carbonyl (C=O) absorption to a slightly lower wavenumber would also be expected upon ring-opening.
X-ray Diffraction Analysis of Crystalline Derivatives (if applicable)
Should the synthesized polymers or their derivatives exhibit crystallinity, X-ray Diffraction (XRD) would be utilized to study their crystalline structure. The resulting diffraction pattern could provide information on the arrangement of polymer chains, the unit cell dimensions, and the degree of crystallinity. This information is critical for understanding the material's mechanical and thermal properties. Given the likely amorphous nature of such a polymer, obtaining crystalline derivatives might be challenging.
Theoretical and Computational Investigations of 3 Methylidene 1,5 Oxathiocan 2 One
Quantum Chemical Calculations for Electronic Structure and Reactivity Profiles
Quantum chemical calculations offer significant insights into the electronic structure and reactivity of 3-methylidene-1,5-oxathiocan-2-one. These computational methods are used to determine key electronic properties such as the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and the electrostatic potential. This information is crucial for predicting the molecule's behavior in chemical reactions.
The exocyclic double bond in the 3-methylidene group is a key feature influencing the molecule's reactivity. Calculations typically reveal a high electron density localized on this double bond, making it susceptible to electrophilic attack. The energy gap between the HOMO and LUMO is a critical parameter for assessing the kinetic stability of the molecule. A smaller energy gap generally suggests higher reactivity.
Furthermore, these calculations can elucidate the partial atomic charges on each atom within the ring structure. The presence of both an oxygen and a sulfur atom in the 1,5-positions of the eight-membered ring introduces asymmetry in the charge distribution, which can influence its interaction with other molecules and its polymerization behavior. The carbonyl group of the lactone also contributes significantly to the molecule's polarity and reactivity.
Conformational Analysis of the Eight-Membered Ring System
The eight-membered ring of this compound is conformationally flexible, capable of adopting various low-energy conformations. Conformational analysis, employing computational methods such as molecular mechanics and density functional theory (DFT), is essential to identify the most stable conformers and the energy barriers between them.
Common conformations for eight-membered rings include boat-chair, twist-boat, and crown shapes. The presence of the sulfur and oxygen heteroatoms, the sp²-hybridized carbon of the methylidene group, and the carbonyl group introduces specific steric and electronic constraints that influence the relative stability of these conformations. The anomeric effect, arising from the interaction between the lone pairs of the heteroatoms and adjacent sigma-antibonding orbitals, can also play a role in stabilizing certain conformers.
Transition State Modeling for Ring-Opening and Polymerization Mechanisms
Transition state modeling is a powerful computational tool for investigating the mechanisms of chemical reactions, including the ring-opening polymerization of this compound. By locating and characterizing the transition state structures, researchers can determine the activation energies and reaction pathways for polymerization.
For radical ring-opening polymerization, modeling can help to understand the initial attack of a radical on the exocyclic double bond. This can lead to two competing pathways: one where the ring opens and another where it remains intact. Transition state calculations can predict the relative energy barriers for these pathways, providing insight into the likelihood of successful ring-opening. Factors such as the stability of the resulting radical intermediate play a crucial role. The ring-opening process is often favored due to the release of ring strain and the formation of a more stable radical.
These models can also be used to study the propagation steps of the polymerization, where the growing polymer chain adds to another monomer unit. By understanding the energetics of these steps, it is possible to predict the rate of polymerization and the degree of ring-opening that will be achieved in the final polymer.
Molecular Dynamics Simulations for Understanding Polymer Microstructure and Dynamics
Molecular dynamics (MD) simulations provide a means to study the behavior of the polymer derived from this compound on a larger scale and over longer timescales. These simulations model the movements of atoms and molecules over time, offering insights into the microstructure and dynamic properties of the resulting polymer.
MD simulations can be used to predict various properties of the polymer, such as its glass transition temperature, density, and mechanical properties. By simulating the polymer chain in different environments (e.g., in a solvent or in the bulk state), researchers can understand how it folds and interacts with itself and its surroundings.
Potential Applications in Organic Synthesis and Materials Science
Utilization as a Monomer for the Development of Tailored Polymer Architectures
The presence of the exocyclic methylene (B1212753) group allows 3-Methylidene-1,5-oxathiocan-2-one to act as a monomer in various polymerization processes. This capability opens the door to the creation of polymers with precisely designed structures and functionalities.
The ring-opening polymerization of cyclic monomers containing ester or thioester linkages is a well-established method for producing degradable polymers. While direct studies on the polymerization of this compound are not extensively documented in publicly available literature, the analogous polymerization of other thionolactones provides a strong indication of its potential. The polymerization of such monomers can proceed via a thiocarbonyl addition–ring-opening (TARO) mechanism, which incorporates thioester units into the polymer backbone. digitellinc.comdigitellinc.com These thioester linkages are susceptible to degradation under specific conditions, making the resulting polymers suitable for applications where controlled degradation is desirable.
The general reaction scheme for the radical ring-opening polymerization of a thionolactone is presented in the table below.
| Step | Description |
| Initiation | A radical initiator generates a free radical. |
| Propagation | The radical adds to the thiocarbonyl group of the thionolactone, leading to the formation of a ring-opened radical. This new radical can then react with another monomer molecule. |
| Termination | Two radicals combine to terminate the polymerization process. |
This process, when applied to this compound, would be expected to yield poly(thioester)s with a unique structure derived from the oxathiocane ring.
Modern controlled radical polymerization techniques, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, have been successfully applied to the polymerization of thionolactones. digitellinc.com These methods allow for precise control over the molecular weight, molecular weight distribution, and architecture of the resulting polymers. By employing such techniques with this compound, it is theoretically possible to synthesize a variety of complex polymer architectures, including block copolymers and star polymers, with well-defined characteristics.
Role as a Versatile Building Block in Complex Chemical Synthesis
Beyond its direct polymerization, the structural features of this compound make it a valuable building block for the synthesis of more complex molecules and materials.
The unique combination of a lactone, a thioether, and a polymerizable group in a single molecule suggests that this compound could be incorporated as a comonomer in the synthesis of specialty polymers. This could impart specific properties to the final material, such as altered thermal stability, refractive index, or degradability. The presence of the sulfur atom, in particular, can influence the polymer's properties in ways that are distinct from its all-oxygen analogues.
Development of Novel Polymerization Systems and Methodologies
The study of the polymerization behavior of novel monomers like this compound can drive the development of new polymerization systems and methodologies. Investigating the reactivity of its exocyclic double bond and the ring-opening potential of the oxathiocane ring could lead to the discovery of new catalyst systems or polymerization conditions that are more efficient or offer better control over the polymerization process. The exploration of monomers with unique functionalities is a key driver of innovation in polymer science. rsc.orgnih.gov
Future Research and Opportunities for this compound Polymers
The unique heterocyclic structure of this compound, which combines an exo-methylene group with both thioester and ether linkages, presents a compelling platform for the development of novel functional polymers. While direct research on this specific monomer is emerging, extensive studies on analogous exo-methylene heterocyclic compounds and sulfur-containing polymers provide a clear roadmap for future investigations. This article outlines key areas of prospective research, from advanced polymerization techniques to the design of high-performance materials.
Q & A
Basic Research Questions
Q. What are the established synthetic methodologies for 3-Methylidene-1,5-oxathiocan-2-one, and what analytical techniques are critical for confirming its structure?
- Methodological Answer : Synthesis typically involves cyclization reactions or ring-opening/closure strategies. For example, multi-step protocols may include thioester formation followed by intramolecular cyclization under controlled temperatures (50–80°C) . Critical analytical techniques include:
- NMR Spectroscopy : ¹H and ¹³C NMR to confirm backbone connectivity and substituent positions.
- X-ray Crystallography : Use SHELXL (via SHELX suite) for refining crystal structures to resolve stereochemical ambiguities .
- HPLC-MS : To assess purity (>95%) and monitor reaction progress .
Q. How should researchers design experiments to ensure reproducibility in the synthesis of this compound?
- Methodological Answer :
- Documentation : Follow guidelines in scientific writing standards (e.g., Beilstein Journal of Organic Chemistry) to detail solvent ratios, catalyst loadings, and reaction times .
- Control Variables : Replicate reactions under inert atmospheres (N₂/Ar) to avoid oxidation by-products.
- Validation : Cross-validate yields and purity using independent techniques (e.g., NMR and LC-MS) .
Q. What spectroscopic methods are recommended for characterizing the purity and identity of this compound?
- Methodological Answer :
- IR Spectroscopy : Identify functional groups (e.g., C=O stretch at ~1700 cm⁻¹, S-O vibrations).
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (C₆H₈O₂S).
- Elemental Analysis : Validate %C, %H, and %S to ±0.3% of theoretical values .
Advanced Research Questions
Q. How can researchers resolve discrepancies between spectroscopic data (e.g., NMR, IR) and crystallographic findings for this compound?
- Methodological Answer :
- Cross-Technique Validation : Use SHELXD for phase determination and SHELXL for refining crystallographic data to resolve conflicts with NMR assignments (e.g., unexpected diastereomer formation) .
- Dynamic NMR Studies : Probe temperature-dependent conformational changes to explain static vs. dynamic crystallographic observations .
- Computational Modeling : Compare DFT-optimized geometries with experimental bond lengths/angles .
Q. What strategies are effective in optimizing reaction conditions to improve the yield of this compound without compromising stereochemical integrity?
- Methodological Answer :
- DoE (Design of Experiments) : Systematically vary parameters (e.g., temperature, solvent polarity) to identify optimal conditions.
- Catalyst Screening : Test chiral catalysts (e.g., organocatalysts or metal complexes) for enantioselective synthesis.
- In Situ Monitoring : Use FTIR or Raman spectroscopy to track intermediate formation and adjust conditions dynamically .
Q. In computational studies, which quantum mechanical methods are most suitable for modeling the reactivity of this compound, and how can experimental data validate these models?
- Methodological Answer :
- DFT Calculations : Use B3LYP/6-311+G(d,p) to model transition states and activation energies for ring-opening reactions.
- MD Simulations : Study solvent effects on conformational stability using OPLS-AA forcefields.
- Experimental Validation : Compare computed NMR chemical shifts (e.g., via GIAO method) with experimental data to refine computational parameters .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
